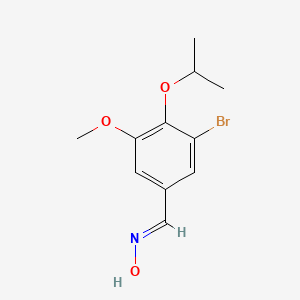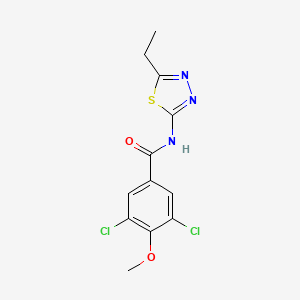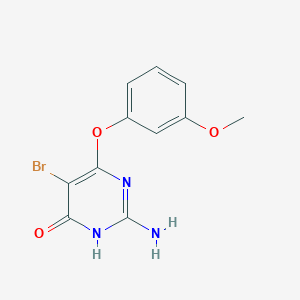
4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate has been explored in various studies. For instance, Kariuki et al. (2021) synthesized isostructural compounds with high yields, showcasing the molecule's planarity except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Another study by Petkevich et al. (2018) involved the alkylation of fluorophenols and phenolic aldehydes to produce fluorine-containing derivatives under Williamson reaction conditions, leading to compounds with isoxazole and isothiazole fragments (Petkevich et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for understanding their chemical properties and reactivity. The study by Kariuki et al. (2021) using single crystal diffraction highlighted the planar nature of the molecule, with deviations only in one of the fluorophenyl groups (Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives can be influenced by the presence of fluorine and chlorine atoms. These atoms can affect the electron distribution within the molecule, leading to unique reactivity patterns. For example, the synthesis processes mentioned above involve reactions that take advantage of the halogens' electronegativity to facilitate bond formation (Kariuki et al., 2021; Petkevich et al., 2018).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, can be significantly affected by the molecular structure and the nature of substituents. The planarity and perpendicular orientation of the fluorophenyl group, as observed by Kariuki et al. (2021), could influence the compound's crystal packing and, consequently, its physical properties (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the compound's molecular structure. The electronegative fluorine and chlorine atoms can affect the electron density around the molecule, influencing its reactivity in chemical reactions. The synthesis methods and reactions involving these compounds, as described by Kariuki et al. (2021) and Petkevich et al. (2018), provide insights into their chemical behavior (Kariuki et al., 2021; Petkevich et al., 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
- Triazole Derivatives Synthesis : Research involving the synthesis of biologically active triazole derivatives, including a fluoro derivative similar to 4-fluorophenyl 4,5-dichloro-3-isothiazolecarboxylate, has been conducted. These derivatives have been studied for their crystal structures and various intermolecular interactions, highlighting their potential in chemical and pharmaceutical applications (Shukla et al., 2014).
Biomedical Applications
- Antitumor Properties : Fluorinated benzothiazoles, closely related to the target compound, have demonstrated potent cytotoxic properties in vitro against various human cancer cell lines. This suggests the potential of fluorophenyl derivatives in developing new anticancer agents (Hutchinson et al., 2001).
- Synthesis of Fluorine-Containing Derivatives : The creation of fluorine-containing derivatives for use with insecticides has been explored. This indicates the broader applicability of fluorophenyl compounds in agricultural chemistry (Petkevich et al., 2018).
Chemical and Material Science Applications
- Corrosion Inhibition : Studies have shown the effectiveness of triazole derivatives in inhibiting corrosion of metals. This research is crucial for industrial applications where metal preservation is critical (Bentiss et al., 2009).
- Fluorescent Sensors : Derivatives of 2-pyridylthiazole, structurally related to the compound , have been developed as ratiometric fluorescent sensors for metal ions, demonstrating the potential of such compounds in analytical chemistry (Wang et al., 2016).
Propriétés
IUPAC Name |
(4-fluorophenyl) 4,5-dichloro-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO2S/c11-7-8(14-17-9(7)12)10(15)16-6-3-1-5(13)2-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGVGNTIPYPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=NSC(=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)


![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)
![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)


![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

